molecular formula C12H20O4 B13782240 Oct-7-enylsuccinic acid CAS No. 94386-55-7

Oct-7-enylsuccinic acid

Cat. No.: B13782240
CAS No.: 94386-55-7
M. Wt: 228.28 g/mol
InChI Key: OFVPQIROYJTTQC-UHFFFAOYSA-N
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Description

Oct-7-enylsuccinic acid: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, featuring an octenyl group attached to the succinic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-7-enylsuccinic acid can be synthesized through the reaction of succinic anhydride with 1-octene. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the addition of the octenyl group to the succinic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where succinic anhydride and 1-octene are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Oct-7-enylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming octylsuccinic acid.

    Substitution: The compound can undergo substitution reactions where the octenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Octylsuccinic acid.

    Substitution: Products with different functional groups replacing the octenyl group.

Scientific Research Applications

Chemistry: Oct-7-enylsuccinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in biochemical assays to investigate cellular processes.

Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.

Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals. Its amphiphilic nature allows it to stabilize emulsions and improve the properties of various products.

Mechanism of Action

The mechanism of action of oct-7-enylsuccinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The octenyl group allows for hydrophobic interactions, while the succinic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    Octylsuccinic acid: Similar structure but lacks the double bond in the octenyl group.

    Succinic acid: The parent compound without any alkyl or alkenyl groups.

    2-(7-Octenyl)succinic acid: Another derivative with a similar structure.

Uniqueness: Oct-7-enylsuccinic acid is unique due to the presence of the octenyl group, which imparts specific chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.

Properties

CAS No.

94386-55-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-oct-7-enylbutanedioic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h2,10H,1,3-9H2,(H,13,14)(H,15,16)

InChI Key

OFVPQIROYJTTQC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

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